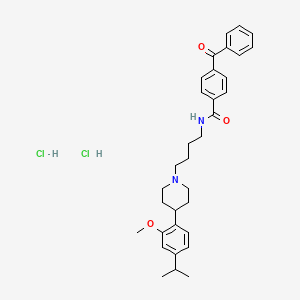
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications, particularly in the field of photoprotection, as they can absorb ultraviolet (UV) light. This compound is characterized by the presence of a benzophenone core substituted with hydroxy and methylbutanyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxybenzophenone and 3-hydroxy-3-methylbutanal.
Condensation Reaction: The key step involves a condensation reaction between 2,4,6-trihydroxybenzophenone and 3-hydroxy-3-methylbutanal under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Continuous Processing: Continuous processing techniques can be employed to ensure a steady production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or other electrophiles can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone has several scientific research applications, including:
Chemistry: Used as a photoprotective agent in the synthesis of UV-absorbing materials.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential use in dermatological formulations to protect against UV radiation.
Industry: Utilized in the formulation of sunscreens, cosmetics, and other personal care products.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone involves:
UV Absorption: The compound absorbs UV radiation, preventing it from penetrating the skin and causing damage.
Antioxidant Activity: The hydroxy groups can scavenge free radicals, reducing oxidative stress in cells.
Molecular Targets: The compound interacts with cellular components such as DNA and proteins, protecting them from UV-induced damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens.
Benzophenone-4 (Sulisobenzone): A water-soluble benzophenone derivative used in sunscreens and cosmetics.
Benzophenone-8 (Dioxybenzone): A benzophenone derivative with similar UV-absorbing properties.
Uniqueness
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is unique due to its specific substitution pattern, which enhances its UV-absorbing and antioxidant properties compared to other benzophenone derivatives
Eigenschaften
IUPAC Name |
phenyl-[2,4,6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-18(2,23)9-8-12-13(19)10-14(20)15(17(12)22)16(21)11-6-4-3-5-7-11/h3-7,10,19-20,22-23H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIQLKREZMXFIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)

![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)


![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)





